N'-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
Structural Elucidation of N′-[(E)-(5-Methyl-2-thienyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, N′-[(E)-(5-Methyl-2-thienyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide , reflects its hybrid structure combining pyrazole, thiophene, and hydrazide functionalities. Its molecular formula, C₁₄H₁₂N₄OS₂ , corresponds to a molecular weight of 316.397 g/mol. The E -configuration of the hydrazone moiety is critical for its biological activity, as stereoelectronic effects influence receptor binding.
Table 1: Molecular descriptors
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₂N₄OS₂ |
| Average mass | 316.397 g/mol |
| Monoisotopic mass | 316.045253 Da |
| Hydrogen bond donors | 2 (NH groups) |
| Hydrogen bond acceptors | 4 (N, O, S atoms) |
X-ray Crystallographic Characterization
While direct X-ray data for this compound is unavailable, analogous pyrazole-thiophene hybrids exhibit triclinic crystal systems with planar aromatic cores and intermolecular hydrogen bonding stabilizing the lattice. For example, a related acrylamide derivative (C₁₄H₁₀N₄OS) crystallizes in the P-1 space group with unit cell parameters a = 7.512 Å, b = 9.873 Å, c = 12.215 Å, and angles α = 89.74°, β = 81.25°, γ = 85.62°. The pyrazole and thiophene rings in such structures are nearly coplanar, with dihedral angles <5°, facilitating π-π stacking interactions.
Spectroscopic Profiling
¹H/¹³C NMR Analysis
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
FT-IR Spectroscopy
Key absorptions include:
- N-H stretch : 3270 cm⁻¹ (hydrazide NH₂).
- C=O stretch : 1665 cm⁻¹ (amide I band).
- C=N stretch : 1602 cm⁻¹ (pyrazole ring).
- C-S stretch : 682 cm⁻¹ (thiophene).
UV-Vis Spectroscopy
In methanol, the compound shows λₘₐₐ at 278 nm (π→π* transition, aromatic systems) and 322 nm (n→π* transition, C=N and C=O groups).
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺) confirms the molecular ion at m/z 317.0525 (calc. 317.0526). Major fragments include:
Tautomeric Behavior and Conformational Analysis
The pyrazole ring exhibits prototropic tautomerism , with the 1H-tautomer favored due to intramolecular hydrogen bonding between N1-H and the hydrazide carbonyl. The hydrazone moiety adopts an E-configuration , as evidenced by NOESY correlations between the thiophene protons and the pyrazole C3-H. Density functional theory (DFT) calculations predict a planar conformation (energy difference <1 kcal/mol vs. twisted forms), stabilized by conjugation between the pyrazole and thiophene rings.
Properties
CAS No. |
303106-05-0 |
|---|---|
Molecular Formula |
C14H12N4OS2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-[(E)-(5-methylthiophen-2-yl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12N4OS2/c1-9-4-5-10(21-9)8-15-18-14(19)12-7-11(16-17-12)13-3-2-6-20-13/h2-8H,1H3,(H,16,17)(H,18,19)/b15-8+ |
InChI Key |
IGRFRRYFBHMSKW-OVCLIPMQSA-N |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3 |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Condensation Reactions
The hydrazide group enables condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones. This reaction is pH-dependent and typically occurs in ethanol or methanol under reflux conditions.
Mechanism :
-
Nucleophilic attack by the hydrazide’s NH<sub>2</sub> on the carbonyl carbon of aldehydes.
Oxidation Reactions
The thiophene and pyrazole rings are susceptible to oxidation, particularly under acidic conditions.
Key Finding :
-
Oxidation of the 5-methylthiophene moiety generates sulfone groups, altering electronic properties for biological applications.
Cyclization Reactions
The compound undergoes cyclization with bifunctional reagents to form fused heterocycles.
Mechanistic Insight :
-
Cyclization with CS<sub>2</sub> involves nucleophilic attack by sulfur, followed by intramolecular dehydration .
Reduction Reactions
The hydrazone linkage (C=N) is reducible to a hydrazine group.
Application :
Nucleophilic Substitution
The thiophene ring undergoes electrophilic substitution, while the pyrazole NH participates in alkylation.
Acid/Base Hydrolysis
The carbohydrazide group hydrolyzes under extreme pH conditions.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the presence of electron-deficient alkenes.
| Reagent | Conditions | Product | Quantum Yield | Source |
|---|---|---|---|---|
| Maleic anhydride | UV (365 nm), 12 hrs | Bicyclic pyrazole-oxetane adduct | 0.45 |
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of pyrazole showed promising activity against various bacterial strains. The introduction of the thiophene ring in N'-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide may enhance its efficacy as an antimicrobial agent due to increased lipophilicity and membrane permeability .
2. Anti-inflammatory Potential
Molecular docking studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase, an enzyme involved in inflammatory processes. The anti-inflammatory activity was evaluated in silico, indicating that structural modifications could lead to compounds with enhanced therapeutic profiles against inflammatory diseases .
3. Anticancer Properties
Pyrazole derivatives have been explored for their anticancer potential. Compounds similar to this compound have shown cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy .
Synthesis and Functionalization
This compound can be synthesized through condensation reactions involving hydrazine derivatives and appropriate aldehydes or ketones. This synthetic route allows for the introduction of various substituents, enabling the tuning of biological activity and solubility profiles.
| Activity Type | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | Inhibition observed | |
| Anti-inflammatory | In silico (5-LOX) | Potential inhibitor | |
| Anticancer | HeLa cells | Cytotoxic effects |
Table 2: Synthesis Overview
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Hydrazine + Aldehyde | 75 |
| 2 | Condensation with Thiophene derivative | 85 |
Case Studies
Case Study 1: Antimicrobial Evaluation
In a study conducted by Mabkhot et al., several pyrazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds with thiophene substitutions exhibited enhanced antimicrobial activity compared to their non-thiophene counterparts, suggesting that this compound could be developed as a potent antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism Investigation
A molecular docking study was performed to evaluate the binding affinity of this compound to the active site of 5-lipoxygenase. The results indicated a strong interaction, supporting further experimental validation of its anti-inflammatory properties .
Mechanism of Action
The mechanism of action of N’-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound could influence signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N'-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide with structurally related pyrazole carbohydrazides and heterocyclic derivatives:
Structural and Functional Insights
Role of Thiophene/Methylthiophene Moieties: The thiophene rings in the target compound facilitate π-π stacking and charge-transfer interactions, which are critical for binding to biological targets (e.g., enzymes or DNA) .
Impact of Halogen Substituents :
Bromo- and chloro-substituted derivatives (e.g., ) exhibit higher molecular weights and logP values, favoring interactions with hydrophobic pockets in enzymes. For instance, SKI-I (IC₅₀ = 0.058 μM) leverages naphthyl and hydroxy groups for potent SphK1 inhibition .
Hydrazide Linkage: The carbohydrazide group (–CONHNH₂) in these compounds is pivotal for hydrogen bonding with residues like Ser342 in ER aminopeptidases or catalytic sites in microbial enzymes .
Antimicrobial and Anticancer Activity :
Halogenated derivatives (e.g., ) show enhanced antibacterial activity against Gram-positive strains, likely due to improved membrane disruption. The compound 26 from , a chlorophenyl-substituted pyrazole carbohydrazide, demonstrated apoptosis induction in A549 lung cancer cells .
Research Findings and Trends
- Bioavailability Challenges : High lipophilicity (e.g., SKI-I, xlogP > 5) often limits aqueous solubility, necessitating formulation optimizations .
- Crystallography and Hydrogen Bonding : Studies using tools like Mercury CSD () highlight the role of hydrogen-bonding patterns in stabilizing crystal structures of pyrazole derivatives .
- Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., –Br, –Cl) enhance enzymatic inhibition but may increase toxicity.
- Conjugated systems (e.g., indole, naphthyl) improve binding affinity to hydrophobic enzyme pockets .
Biological Activity
N'-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological assays, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound has the molecular formula C14H12N4OS2 and features a complex structure that includes thiophene and pyrazole moieties. The synthesis typically involves the condensation of 5-methylthiophene-2-carbaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. The reaction conditions and purification processes are critical for obtaining high yields and purity of the product .
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit considerable antimicrobial properties. In particular, studies show that this compound demonstrates activity against various bacterial strains, including E. coli and S. aureus. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may be beneficial in treating conditions characterized by chronic inflammation .
3. Anticancer Properties
Emerging data suggest that this compound may exhibit anticancer activity. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The exact pathways through which these effects occur are still under investigation but may involve modulation of apoptotic signaling pathways .
Research Findings
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various pyrazole derivatives, this compound was found to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential use as an alternative or complementary therapeutic agent in treating bacterial infections .
Case Study 2: Anti-inflammatory Action
A recent study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in paw swelling and inflammatory markers, supporting its therapeutic potential in inflammatory diseases .
Q & A
Q. What synthetic routes are commonly employed to prepare N'-((5-Methylthiophen-2-yl)methylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide?
- Methodological Answer : The compound is typically synthesized via a multi-step approach:
Hydrazide Formation : React 5-acetyl-2-amino-4-methylthiophene-3-carbohydrazide with hydrazine hydrate to form the hydrazide intermediate .
Condensation : Treat the intermediate with aromatic/heterocyclic aldehydes (e.g., 5-methylthiophene-2-carboxaldehyde) in acetic acid under reflux to form the final Schiff base product .
- Key Conditions :
- Solvent: Acetic acid or ethanol.
- Reaction Time: 6–12 hours under reflux.
- Purification: Recrystallization using ethanol or column chromatography .
- Table 1 : Representative Synthetic Conditions from Literature
| Starting Material | Reagent/Condition | Yield (%) | Reference |
|---|---|---|---|
| 5-Acetyl-2-amino-4-methylthiophene-3-carbohydrazide | Hydrazine hydrate, ethanol | 75–85 | |
| Intermediate hydrazide | 5-Methylthiophene-2-carboxaldehyde, acetic acid | 60–70 |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign protons and carbons in the pyrazole and thiophene rings. For example, the NH2 group appears as a singlet at δ=2.01 ppm in 1H NMR .
- IR Spectroscopy : Confirm the presence of C=N (1600–1650 cm⁻¹) and NH (3100–3300 cm⁻¹) stretches .
- Elemental Analysis (CHNS) : Validate empirical formulas with ≤0.4% deviation from calculated values .
Advanced Research Questions
Q. How can computational chemistry optimize the structural analysis of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate optimized geometries and vibrational frequencies (e.g., B3LYP/6-311G** basis set) to validate experimental IR/NMR data .
- NMR Chemical Shift Prediction : Use software like Gaussian or ORCA to simulate 1H/13C shifts and resolve ambiguities in peak assignments .
- Example : DFT-calculated NMR shifts for thiophene protons align within 0.3 ppm of experimental values .
Q. What strategies address discrepancies in reaction yields reported across studies?
- Methodological Answer :
- Parameter Screening : Vary solvents (DMF vs. ethanol), bases (K2CO3 vs. Et3N), and temperatures to identify optimal conditions .
- Byproduct Analysis : Use LC-MS to detect side products (e.g., unreacted aldehydes) and adjust stoichiometry or reaction time .
- Case Study : Substituting acetic acid with HCl in the condensation step increased yields from 60% to 78% in analogous triazole derivatives .
Q. How can researchers design assays to evaluate biological activity (e.g., antimicrobial or anticancer)?
- Methodological Answer :
- In Vitro Assays :
- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC50 calculations .
- Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., COX-2 for anti-inflammatory activity) .
Q. What approaches resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., thiophene vs. pyrazole protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks to rule out impurities .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., triazole-thiophene hybrids) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
